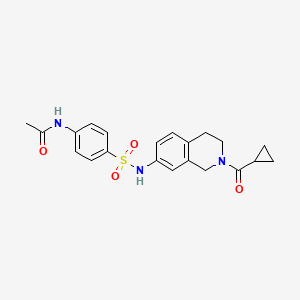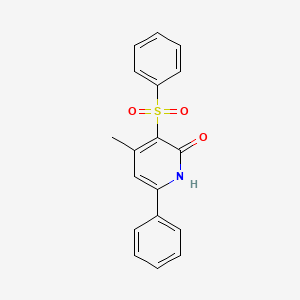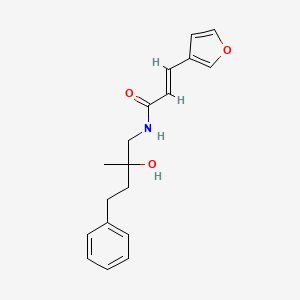
N-(4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a type of sulfonamide, which is a functional group characterized by the presence of a sulfur atom bonded to two oxygen atoms and one nitrogen atom. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory effects .
Molecular Structure Analysis
The compound contains a cyclopropane ring, a tetrahydroisoquinoline ring, and a sulfonamide group. These groups can contribute to the compound’s reactivity and properties .Chemical Reactions Analysis
Sulfonamides can participate in a variety of chemical reactions. For example, they can act as bases, forming salts with acids, or as nucleophiles, reacting with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of polar groups like the sulfonamide can increase the compound’s solubility in water .科学的研究の応用
Novel Catalysts and Synthetic Methods
Research into novel nanosized N-sulfonated Brönsted acidic catalysts for promoting polyhydroquinoline derivatives synthesis via Hantzsch condensation has been reported. These catalysts can be reused multiple times without loss of their catalytic activity, suggesting potential applications in green chemistry and sustainable synthesis processes (O. Goli-Jolodar et al., 2016).
Structural Aspects and Properties of Compounds
Investigations into the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides have been conducted. These studies provide insights into the molecular interactions and fluorescence emission properties of these compounds, which could inform the design of new materials with specific optical properties (A. Karmakar et al., 2007).
Development of New Synthesis Pathways
Research into cyanoselenoacetamide for new synthesis pathways of propane-bis(thioamide) highlights the potential for developing novel heterocyclic compounds. These findings could lead to new methods for synthesizing compounds with applications in drug discovery and development (I. V. Dyachenko et al., 2013).
Antimicrobial Compounds
Studies on the synthesis and antimicrobial evaluation of novel sulfonamide derivatives reveal potential applications in combating microbial resistance. These compounds could serve as the basis for developing new antimicrobial agents with improved efficacy (E. Darwish et al., 2014).
Anti-Breast Cancer Activity
Research into acetylenic quinolinesulfonamide derivatives for anti-breast cancer activity underscores the potential for using similar compounds in cancer therapy. Such studies contribute to the ongoing search for more effective cancer treatments (Krzysztof Marciniec et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
N-[4-[[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-14(25)22-18-6-8-20(9-7-18)29(27,28)23-19-5-4-15-10-11-24(13-17(15)12-19)21(26)16-2-3-16/h4-9,12,16,23H,2-3,10-11,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMJFWXGCNVLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride](/img/structure/B2682218.png)



![1-(1,3-Thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2682224.png)
![1-(4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2682225.png)
![7-(4-chlorophenyl)-1-methyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2682226.png)


